molecular formula C12H19N3OS B5120269 N-(CARBAMOTHIOYLAMINO)ADAMANTANE-1-CARBOXAMIDE

N-(CARBAMOTHIOYLAMINO)ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B5120269
M. Wt: 253.37 g/mol
InChI Key: JVJZNULYJHOVPX-UHFFFAOYSA-N
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Description

N-(CARBAMOTHIOYLAMINO)ADAMANTANE-1-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(CARBAMOTHIOYLAMINO)ADAMANTANE-1-CARBOXAMIDE typically involves the reaction of adamantane-1-carboxylic acid with thiourea in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in a suitable solvent such as acetonitrile or toluene. The general reaction scheme is as follows:

    Adamantane-1-carboxylic acid: is reacted with .

  • A dehydrating agent such as phosphorus trichloride or thionyl chloride is added to facilitate the formation of the amide bond.
  • The reaction mixture is heated under reflux for several hours until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity of the product. This involves:

  • Using high-purity starting materials.
  • Employing efficient purification techniques such as recrystallization

Properties

IUPAC Name

(adamantane-1-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c13-11(17)15-14-10(16)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,14,16)(H3,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJZNULYJHOVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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